molecular formula C11H13NO4S B1303272 4-(1,1-Dioxidothiomorpholino)benzoic acid CAS No. 451485-62-4

4-(1,1-Dioxidothiomorpholino)benzoic acid

Cat. No.: B1303272
CAS No.: 451485-62-4
M. Wt: 255.29 g/mol
InChI Key: CEQTXJDEBJMUCN-UHFFFAOYSA-N
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Description

4-(1,1-Dioxidothiomorpholino)benzoic acid is a chemical compound with the molecular formula C11H13NO4S It is characterized by the presence of a benzoic acid moiety attached to a thiomorpholine ring that has been oxidized to form a sulfone group

Scientific Research Applications

4-(1,1-Dioxidothiomorpholino)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where oxidative stress is a factor.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,1-Dioxidothiomorpholino)benzoic acid typically involves the reaction of 4-(1,1-Dioxidothiomorpholino)benzaldehyde with appropriate reagents to introduce the carboxylic acid functionality. One common method involves the oxidation of the corresponding benzaldehyde derivative using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions is optimized to maximize yield and purity while minimizing by-products and waste .

Types of Reactions:

    Oxidation: The compound can undergo further oxidation reactions, particularly at the sulfur atom, to form higher oxidation state derivatives.

    Reduction: Reduction reactions can target the sulfone group, converting it back to the corresponding thiomorpholine derivative.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-(1,1-Dioxidothiomorpholino)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfone group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the benzoic acid moiety can interact with various biological molecules, potentially modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

  • 4-((1,1-Dioxidothiomorpholino)methyl)benzoic acid
  • 4-(1,1-Dioxothiomorpholino)benzaldehyde

Comparison: 4-(1,1-Dioxidothiomorpholino)benzoic acid is unique due to the presence of both the sulfone group and the benzoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research. Compared to its analogs, it may exhibit different reactivity and biological activity profiles, which can be leveraged for specific applications .

Properties

IUPAC Name

4-(1,1-dioxo-1,4-thiazinan-4-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4S/c13-11(14)9-1-3-10(4-2-9)12-5-7-17(15,16)8-6-12/h1-4H,5-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEQTXJDEBJMUCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377153
Record name 4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

451485-62-4
Record name 4-(1,1-Dioxido-4-thiomorpholinyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=451485-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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